Superior In Vivo Blood Pressure Reduction and Duration of Action Compared to Losartan
In a study of spontaneously hypertensive rats (SHRs), Antihypertensive agent 3 (compound 4a) demonstrated a superior antihypertensive effect compared to the well-established ARB, losartan [1]. The maximum decrease in blood pressure was 48 mm Hg following oral administration of 10 mg/kg, and this antihypertensive effect was observed for a full 24 hours, which the authors noted was superior to the effect of losartan [1].
| Evidence Dimension | Maximum decrease in blood pressure and duration of effect |
|---|---|
| Target Compound Data | 48 mm Hg decrease; effect sustained for 24 hours |
| Comparator Or Baseline | Losartan (specific numerical data not provided in abstract, but authors state effect is 'superior to losartan') |
| Quantified Difference | Target compound effect is stated to be 'superior to losartan' [1] |
| Conditions | Spontaneously hypertensive rats (SHRs) model; oral administration at 10 mg/kg |
Why This Matters
A greater magnitude of blood pressure reduction with a longer duration of action in a standard in vivo model suggests a potential for superior efficacy and dosing convenience, which are critical factors for selecting a lead compound for further development.
- [1] Danilenko AV, Volov AN, Volov NA, Platonova YB, Savilov SV. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorg Med Chem Lett. 2023 Jun 15;90:129349. View Source
